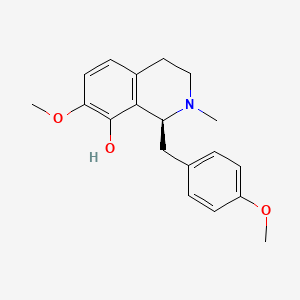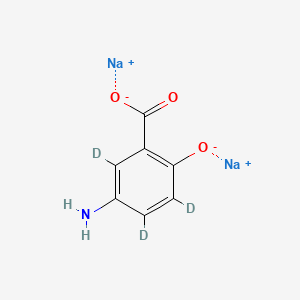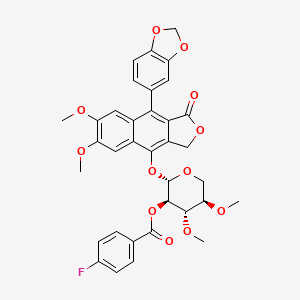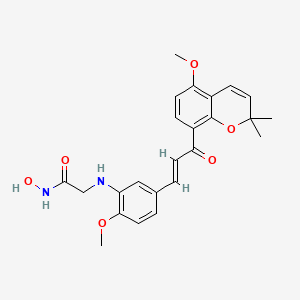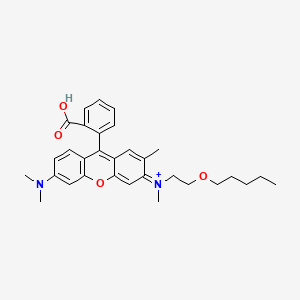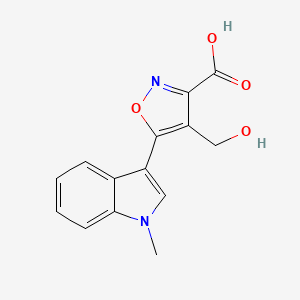![molecular formula C29H18F8N4O4 B12379082 7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B12379082.png)
7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzoxazole structure, followed by the introduction of the pyrrolo[3,4-c]pyrazole moiety. The final steps involve the addition of the trifluoromethyl and difluoropropyl groups under controlled conditions to ensure the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity and consistency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl substituents.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly in areas like cancer therapy or antimicrobial treatments.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl group and can be used in similar chemical reactions.
Sulfur compounds: These compounds, like sulfur hexafluoride, share some chemical properties and can undergo similar types of reactions.
Uniqueness
What sets 7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one apart is its complex structure, which combines multiple functional groups in a single molecule
Propriétés
Formule moléculaire |
C29H18F8N4O4 |
|---|---|
Poids moléculaire |
638.5 g/mol |
Nom IUPAC |
7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C29H18F8N4O4/c1-27(30,31)12-41-23(20-21(39-40-22(20)25(41)42)18-3-2-4-19-24(18)45-26(43)38-19)13-5-7-16(8-6-13)44-17-10-14(28(32,33)34)9-15(11-17)29(35,36)37/h2-11,23H,12H2,1H3,(H,38,43)(H,39,40)/t23-/m0/s1 |
Clé InChI |
OFKFAYQYNRXLHR-QHCPKHFHSA-N |
SMILES isomérique |
CC(CN1[C@H](C2=C(C1=O)NN=C2C3=C4C(=CC=C3)NC(=O)O4)C5=CC=C(C=C5)OC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)(F)F |
SMILES canonique |
CC(CN1C(C2=C(C1=O)NN=C2C3=C4C(=CC=C3)NC(=O)O4)C5=CC=C(C=C5)OC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


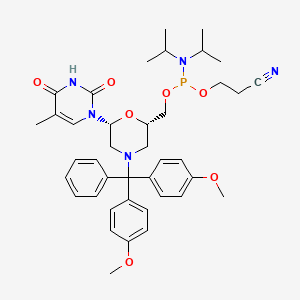
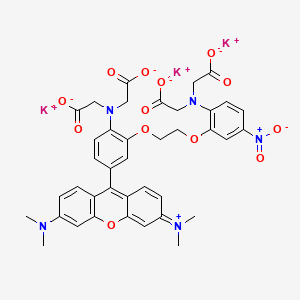
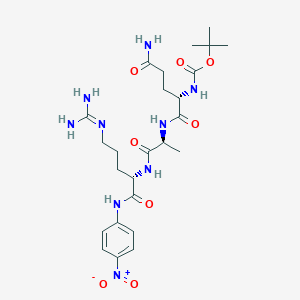
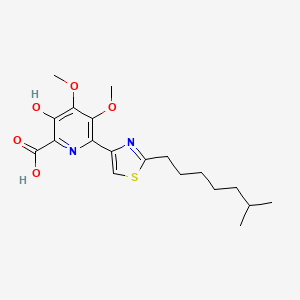
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
